molecular formula C10H14S B2466633 2-Methyl-1-phenylpropane-1-thiol CAS No. 113682-52-3

2-Methyl-1-phenylpropane-1-thiol

Cat. No.: B2466633
CAS No.: 113682-52-3
M. Wt: 166.28
InChI Key: HCWYVIGTQCJCST-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylpropane-1-thiol is an organic compound with the molecular formula C10H14S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their strong and often unpleasant odors. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-phenylpropane-1-thiol can be synthesized through several methods. One common method involves the reaction of 2-methyl-1-phenylpropan-1-ol with thiourea in the presence of ethanol. The reaction mixture is refluxed, and the product is then purified by distillation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenylpropane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides.

    Substitution: Thiols can participate in nucleophilic substitution reactions due to the nucleophilicity of the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Substitution: Alkyl halides are often used in substitution reactions with thiols.

Major Products Formed

    Oxidation: The major product is the corresponding disulfide.

    Substitution: The major product is the thioether (sulfide).

Scientific Research Applications

2-Methyl-1-phenylpropane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis.

    Biology: Thiols play a role in biological systems, particularly in the formation of disulfide bonds in proteins.

    Medicine: Thiol-containing compounds are studied for their potential therapeutic properties.

    Industry: Thiols are used in the production of certain polymers and materials

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenylpropane-1-thiol involves its nucleophilic sulfur atom. In chemical reactions, the sulfur atom can attack electrophilic centers, leading to the formation of new bonds. This nucleophilicity is a key feature of thiols and underlies many of their reactions .

Comparison with Similar Compounds

Similar Compounds

    Phenylmethanethiol: Similar structure but lacks the methyl group.

    2-Phenylethanethiol: Similar structure but has an ethyl group instead of a propyl group.

Uniqueness

2-Methyl-1-phenylpropane-1-thiol is unique due to the presence of both a phenyl group and a methyl group on the same carbon atom, which can influence its reactivity and physical properties compared to other thiols .

Properties

IUPAC Name

2-methyl-1-phenylpropane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWYVIGTQCJCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113682-52-3
Record name 2-methyl-1-phenylpropane-1-thiol
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